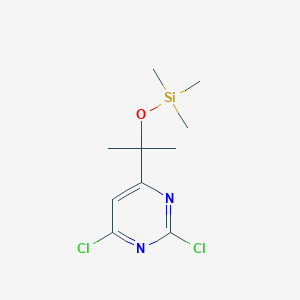
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane typically involves the reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions. The process can be summarized as follows:
Step 1: Reaction of 2,6-dichloropyrimidine with propan-2-ol in the presence of a base (e.g., sodium hydride) to form 2-(2,6-dichloropyrimidin-4-yl)propan-2-ol.
Step 2: Introduction of the trimethylsilyl group using a reagent such as trimethylsilyl chloride in the presence of a base (e.g., triethylamine).
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the compound
- Alcohols formed from hydrolysis
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology and Medicine: Pyrimidine derivatives, including this compound, have shown potential in biological and medicinal research. They can act as inhibitors of specific enzymes or receptors, making them candidates for drug development. Research is ongoing to explore their potential in treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells or the replication of viruses.
Comparison with Similar Compounds
- N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine
- 4-Amino-2,6-dichloropyridine
- 3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
Comparison: Compared to similar compounds, 2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane has unique properties due to the presence of the trimethylsilyl group. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Properties
Molecular Formula |
C10H16Cl2N2OSi |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)propan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C10H16Cl2N2OSi/c1-10(2,15-16(3,4)5)7-6-8(11)14-9(12)13-7/h6H,1-5H3 |
InChI Key |
FYSDPHUECKJURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC(=N1)Cl)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















